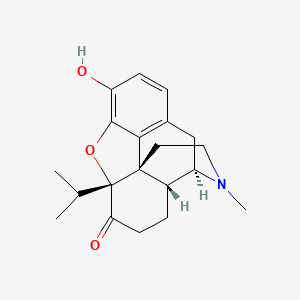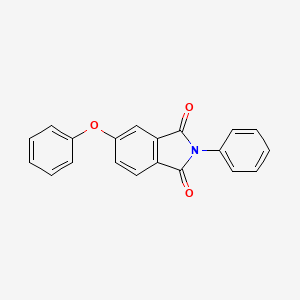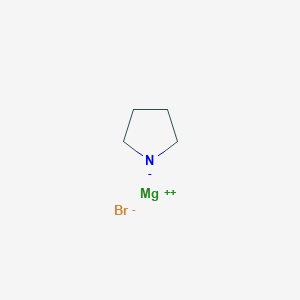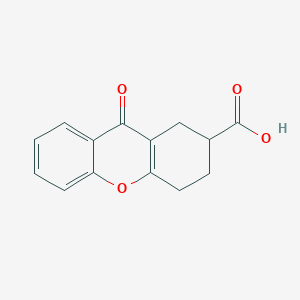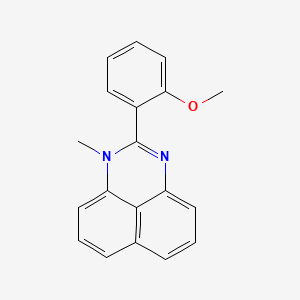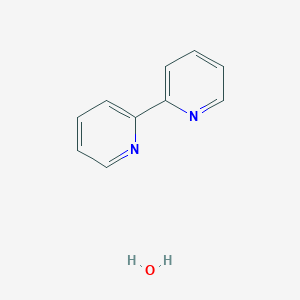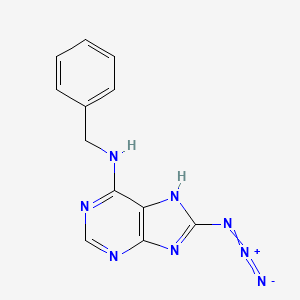
8-azido-N-benzyl-7H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Azido-N-benzyl-7H-purin-6-amine is a chemical compound with the molecular formula C12H10N8 It is a derivative of purine, a heterocyclic aromatic organic compound
Méthodes De Préparation
The synthesis of 8-azido-N-benzyl-7H-purin-6-amine typically involves multiple steps. One common method starts with the precursor 6-chloropurine, which undergoes a nucleophilic substitution reaction with benzylamine to form N-benzyl-6-chloropurine. This intermediate is then treated with sodium azide to introduce the azido group at the 8-position, resulting in the formation of this compound .
Analyse Des Réactions Chimiques
8-Azido-N-benzyl-7H-purin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents used in these reactions include sodium azide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
8-Azido-N-benzyl-7H-purin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is used in studies involving nucleic acids and protein interactions, often as a photoaffinity label to study binding sites.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of certain cancers and viral infections.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 8-azido-N-benzyl-7H-purin-6-amine involves its interaction with specific molecular targets. In biological systems, it can act as a photoaffinity label, binding to proteins or nucleic acids upon activation by light. This allows researchers to study the binding sites and interactions of these biomolecules in detail .
Comparaison Avec Des Composés Similaires
Similar compounds to 8-azido-N-benzyl-7H-purin-6-amine include:
8-Azido-7H-purin-6-amine: Lacks the benzyl group, making it less hydrophobic and potentially less effective in certain applications.
N6-Benzyladenine: A cytokinin used in plant growth studies, which lacks the azido group and thus has different reactivity and applications.
The uniqueness of this compound lies in its combination of the azido and benzyl groups, which confer specific chemical properties and reactivity that are valuable in various research and industrial applications.
Propriétés
Numéro CAS |
65263-58-3 |
|---|---|
Formule moléculaire |
C12H10N8 |
Poids moléculaire |
266.26 g/mol |
Nom IUPAC |
8-azido-N-benzyl-7H-purin-6-amine |
InChI |
InChI=1S/C12H10N8/c13-20-19-12-17-9-10(15-7-16-11(9)18-12)14-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,15,16,17,18) |
Clé InChI |
LNKLSNCHVFTPMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC2=NC=NC3=C2NC(=N3)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene](/img/structure/B14494089.png)
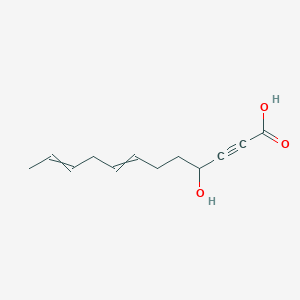
![1-(Trifluoromethanesulfonyl)-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B14494110.png)
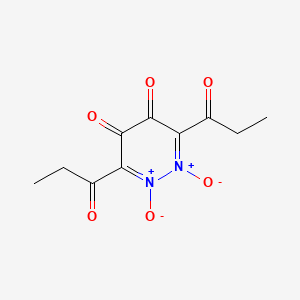
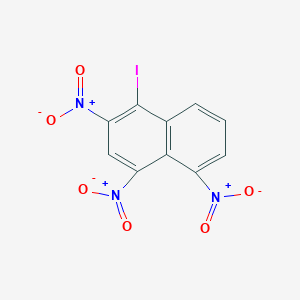
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4,5-dimethylphenol](/img/structure/B14494138.png)
